1,3-Benzothiazole-3(2H)-carboxylic acid
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Overview
Description
1,3-Benzothiazole-3(2H)-carboxylic acid is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzothiazole-3(2H)-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of 2-aminobenzenethiol with carbon disulfide and subsequent oxidation. Another method includes the reaction of 2-aminobenzenethiol with chloroacetic acid under basic conditions, followed by cyclization and oxidation .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs environmentally benign protocols. For example, the use of micellar media and green catalysts such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) has been reported to enhance the efficiency and yield of the product while minimizing the environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzothiazole-3(2H)-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzothiazole derivatives .
Scientific Research Applications
1,3-Benzothiazole-3(2H)-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1,3-benzothiazole-3(2H)-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various drugs and toxins. Additionally, the compound can interact with DNA and proteins, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b]benzothiazoles: These compounds share a similar benzothiazole core but have additional triazole rings, enhancing their biological activities.
1,3-Benzothiazole-2-amine: This compound is structurally similar but lacks the carboxylic acid group, resulting in different chemical properties and applications.
Uniqueness
1,3-Benzothiazole-3(2H)-carboxylic acid is unique due to its carboxylic acid functionality, which allows for further derivatization and enhances its solubility and reactivity. This makes it a versatile compound in various chemical and biological applications .
Properties
CAS No. |
856300-58-8 |
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Molecular Formula |
C8H7NO2S |
Molecular Weight |
181.21 g/mol |
IUPAC Name |
2H-1,3-benzothiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H7NO2S/c10-8(11)9-5-12-7-4-2-1-3-6(7)9/h1-4H,5H2,(H,10,11) |
InChI Key |
KYUNTDRHCPSMOG-UHFFFAOYSA-N |
Canonical SMILES |
C1N(C2=CC=CC=C2S1)C(=O)O |
Origin of Product |
United States |
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